(-)-Gallocatechin

Catalog No.
S528656
CAS No.
3371-27-5
M.F
C15H14O7
M. Wt
306.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Gallocatechin

CAS Number

3371-27-5

Product Name

(-)-Gallocatechin

IUPAC Name

(2S,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m1/s1

InChI Key

XMOCLSLCDHWDHP-DOMZBBRYSA-N

SMILES

O[C@H]1[C@H](C2=CC(O)=C(O)C(O)=C2)OC3=C(C(O)=CC(O)=C3)C1

Solubility

Soluble in DMSO

Synonyms

(-)-Gallocatechin; AK-64755; AK 64755; AK 64755; J-500978; J500978; J 500978; Q-100410; Q100410; Q 100410

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O

Description

The exact mass of the compound (-)-Gallocatechin is 306.074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of gallocatechin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: (-)-Gallocatechin is a less common enantiomer of the more abundant (+)-gallocatechin (also known as gallocatechol) []. It is found in trace amounts in green tea.
  • Significance: Limited research exists specifically on (-)-Gallocatechin. However, studies on (+)-gallocatechin suggest potential antioxidant and anti-inflammatory properties []. More research is needed to determine the specific effects of (-)-Gallocatechin.

Molecular Structure Analysis

  • (-)-Gallocatechin shares the same core structure as (+)-gallocatechin, consisting of a flavanol backbone with three hydroxyl groups and a catechol moiety (a benzene ring with two adjacent hydroxyl groups) [].
  • The key difference lies in the configuration around the third carbon atom. (+)-Gallocatechin has an (S) configuration, while (-)-Gallocatechin has an (R) configuration, making them mirror images of each other. This seemingly minor difference can influence how the molecule interacts with other substances.

Chemical Reactions Analysis

  • Oxidation: (+)-Gallocatechin readily undergoes oxidation in the presence of oxygen, generating quinones. It's likely that (-)-Gallocatechin exhibits similar behavior.
  • Depolymerization: Under acidic conditions, (+)-gallocatechin can break down into simpler phenolic compounds. This reaction might also occur with (-)-Gallocatechin.

Physical And Chemical Properties Analysis

  • Melting point: Around 215-220°C (decomposition) [].
  • Solubility: Soluble in hot water, methanol, and ethanol [].
  • Stability: Sensitive to light, heat, and oxygen.

Mechanism of Action (Unknown)

Currently, there's no clear scientific understanding of (-)-Gallocatechin's specific mechanism of action.

Safety and Hazards (Unknown)

Due to limited research, the safety profile of (-)-Gallocatechin remains unknown. It's advisable to handle it with caution in a research setting following standard laboratory procedures for unknown compounds.

Limitations and Future Research

Research on (-)-Gallocatechin is scarce. Future studies should investigate its:

  • Isolation and purification methods for obtaining larger quantities for analysis.
  • Biological activity to understand its potential health benefits.
  • Comparison with (+)-gallocatechin to determine if its unique structure leads to different properties.

(-)-Gallocatechin is a type of flavan-3-ol, a class of natural polyphenols found in various plants. Green tea is one of the primary sources of (-)-gallocatechin, alongside its more abundant counterpart (+)-gallocatechin []. Scientific research into (-)-gallocatechin explores its potential applications and biological effects.

Typical of flavanols, including:

  • Oxidation: The hydroxyl groups in (-)-gallocatechin can be oxidized to form quinones, which may play roles in biological activity.
  • Esterification: (-)-Gallocatechin can react with acids to form esters, which can modify its solubility and bioactivity.
  • Glycosylation: The addition of sugar moieties can enhance its stability and solubility, leading to derivatives with improved biological activities.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic applications.

(-)-Gallocatechin exhibits several biological activities:

  • Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Studies have shown that (-)-gallocatechin can inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
  • Anticancer Properties: Research indicates that (-)-gallocatechin may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell signaling pathways related to cell proliferation and survival.

Several methods have been developed for synthesizing (-)-gallocatechin:

  • Natural Extraction: Isolated from green tea leaves using solvent extraction methods combined with chromatography techniques to achieve high purity.
  • Chemical Synthesis:
    • Electrophilic cycloarylation has been utilized to synthesize both (-)-gallocatechin and its derivatives .
    • Reagent-controlled synthesis has been reported, allowing for stereoselective production of catechins .
  • Biotransformation: Enzymatic methods using specific enzymes to modify existing catechins into (-)-gallocatechin derivatives have also been explored.

(-)-Gallocatechin has several applications across various fields:

  • Nutraceuticals: Used as a dietary supplement due to its health-promoting properties.
  • Cosmetics: Incorporated into skincare products for its antioxidant and anti-inflammatory effects.
  • Pharmaceuticals: Investigated for potential therapeutic roles in cancer treatment and chronic disease management.

Interaction studies involving (-)-gallocatechin focus on its effects on various biological targets:

  • Protein Interactions: Research shows that (-)-gallocatechin can bind to certain proteins involved in cancer progression, potentially inhibiting their activity.
  • Cell Signaling Pathways: It has been shown to modulate pathways such as the NF-kB pathway, which is crucial in inflammation and cancer .
  • Synergistic Effects with Other Compounds: Studies indicate that combining (-)-gallocatechin with other phytochemicals may enhance its bioactivity.

(-)-Gallocatechin shares structural similarities with other catechins but possesses unique characteristics that differentiate it:

CompoundStructure FeaturesUnique Properties
Epigallocatechin GallateContains a gallate groupStronger antioxidant activity
CatechinLacks hydroxyl groups at specific positionsLess potent than (-)-gallocatechin
EpicatechinHas an additional hydroxyl groupDifferent biological activity profile
Procyanidin B2Dimeric form of catechinsExhibits different antioxidant capacities

The uniqueness of (-)-gallocatechin lies in its specific arrangement of hydroxyl groups and the presence of a catechol moiety, which contribute to its distinctive biological activities compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

306.07395278 g/mol

Monoisotopic Mass

306.07395278 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(-)-gallocatechin

Dates

Modify: 2023-08-15
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2: Matsuo Y, Yamada Y, Tanaka T, Kouno I. Enzymatic oxidation of gallocatechin and epigallocatechin: effects of C-ring configuration on the reaction products. Phytochemistry. 2008 Dec;69(18):3054-61. Epub 2007 Sep 20. PubMed PMID: 17888464.
3: Ko CH, Lau KM, Choy WY, Leung PC. Effects of tea catechins, epigallocatechin, gallocatechin, and gallocatechin gallate, on bone metabolism. J Agric Food Chem. 2009 Aug 26;57(16):7293-7. doi: 10.1021/jf901545u. PubMed PMID: 19653629.
4: Plumb GW, de Pascual-Teresa S, Santos-Buelga C, Rivas-Gonzalo JC, Williamson G. Antioxidant properties of gallocatechin and prodelphinidins from pomegranate peel. Redox Rep. 2002;7(1):41-6. PubMed PMID: 11981454.
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7: Takagaki A, Nanjo F. Biotransformation of (-)-epigallocatechin and (-)-gallocatechin by intestinal bacteria involved in isoflavone metabolism. Biol Pharm Bull. 2015;38(2):325-30. doi: 10.1248/bpb.b14-00646. PubMed PMID: 25747993.
8: Zhang Y, Jia YY, Guo JL, Liu PQ, Jiang JM. Effects of (-)-gallocatechin-3-gallate on tetrodotoxin-resistant voltage-gated sodium channels in rat dorsal root ganglion neurons. Int J Mol Sci. 2013 May 7;14(5):9779-89. doi: 10.3390/ijms14059779. PubMed PMID: 23652835; PubMed Central PMCID: PMC3676812.
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12: Stafford HA, Lester HH. Flavan-3-ol Biosynthesis : The Conversion of (+)-Dihydromyricetin to Its Flavan-3,4-Diol (Leucodelphinidin) and to (+)-Gallocatechin by Reductases Extracted from Tissue Cultures of Ginkgo biloba and Pseudotsuga menziesii. Plant Physiol. 1985 Aug;78(4):791-4. PubMed PMID: 16664326; PubMed Central PMCID: PMC1064823.
13: Sugita-Konishi Y, Hara-Kudo Y, Amano F, Okubo T, Aoi N, Iwaki M, Kumagai S. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7. Biochim Biophys Acta. 1999 Oct 18;1472(1-2):42-50. PubMed PMID: 10572924.
14: Ikeda I, Kobayashi M, Hamada T, Tsuda K, Goto H, Imaizumi K, Nozawa A, Sugimoto A, Kakuda T. Heat-epimerized tea catechins rich in gallocatechin gallate and catechin gallate are more effective to inhibit cholesterol absorption than tea catechins rich in epigallocatechin gallate and epicatechin gallate. J Agric Food Chem. 2003 Dec 3;51(25):7303-7. PubMed PMID: 14640575.
15: ROUX DG. d-Gallocatechin from the bark of Casuarina equisetifolia Linn. Nature. 1957 Jan 19;179(4551):158-9. PubMed PMID: 13400129.
16: Wang H, Liu T, Song L, Huang D. Profiles and α-amylase inhibition activity of proanthocyanidins in unripe Manilkara zapota (chiku). J Agric Food Chem. 2012 Mar 28;60(12):3098-104. doi: 10.1021/jf204715q. Epub 2012 Mar 19. PubMed PMID: 22394060.
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18: Ferrer-Gallego R, Quijada-Morín N, Brás NF, Gomes P, de Freitas V, Rivas-Gonzalo JC, Escribano-Bailón MT. Characterization of Sensory Properties of Flavanols - A Molecular Dynamic Approach. Chem Senses. 2015 Jul;40(6):381-90. doi: 10.1093/chemse/bjv018. Epub 2015 May 1. PubMed PMID: 25934978.
19: Wan SB, Landis-Piwowar KR, Kuhn DJ, Chen D, Dou QP, Chan TH. Structure-activity study of epi-gallocatechin gallate (EGCG) analogs as proteasome inhibitors. Bioorg Med Chem. 2005 Mar 15;13(6):2177-85. PubMed PMID: 15727870.
20: Taamalli A, Arráez-Román D, Abaza L, Iswaldi I, Fernández-Gutiérrez A, Zarrouk M, Segura-Carretero A. LC-MS-based metabolite profiling of methanolic extracts from the medicinal and aromatic species Mentha pulegium and Origanum majorana. Phytochem Anal. 2015 Sep-Oct;26(5):320-30. doi: 10.1002/pca.2566. Epub 2015 May 15. PubMed PMID: 25982347.

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